[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-3-pyridylamine
Description
[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-3-pyridylamine is a heterocyclic compound featuring a pyridylamine core linked via a sulfonyl group to a 3,5-dimethylisoxazole moiety. The sulfonyl bridge enhances molecular rigidity and may influence binding affinity, solubility, and metabolic stability .
Properties
Molecular Formula |
C10H11N3O3S |
|---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
3,5-dimethyl-N-pyridin-3-yl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C10H11N3O3S/c1-7-10(8(2)16-12-7)17(14,15)13-9-4-3-5-11-6-9/h3-6,13H,1-2H3 |
InChI Key |
IKXUWJXJEPWJIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation of 3,5-Dimethylisoxazole
The foundational approach involves the direct chlorosulfonation of 3,5-dimethylisoxazole using chlorosulfonic acid. As detailed in a 1997 patent (DE19747625A1), this method employs a two-step protocol to enhance yield and purity. In the first stage, 3,5-dimethylisoxazole reacts with chlorosulfonic acid at 60–110°C, followed by treatment with thionyl chloride to convert the intermediate sulfonic acid to the corresponding sulfonyl chloride. Optimized conditions (110°C for 2 hours, followed by thionyl chloride addition at 60°C) achieved an 81.7% yield.
Reaction Conditions:
-
Temperature: 60–110°C (stepwise)
-
Reagents: Chlorosulfonic acid (1.2 eq), thionyl chloride (1.5 eq)
-
Work-up: Quenching on ice, filtration, and drying
Nucleophilic Amination: Coupling 3,5-Dimethylisoxazole-4-sulfonyl Chloride with 3-Aminopyridine
The final step involves the reaction of 3,5-dimethylisoxazole-4-sulfonyl chloride with 3-aminopyridine to form the target sulfonamide. This process follows a classic nucleophilic substitution mechanism, wherein the amine attacks the electrophilic sulfur center.
Solvent and Base Selection
A study on cytisine derivatives (PMC9823373) demonstrated that dry acetonitrile with pyridine as a base effectively facilitates sulfonamide formation. Pyridine serves dual roles: neutralizing HCl byproduct and preventing sulfonyl chloride hydrolysis.
Protocol:
Aqueous-Phase Adaptation
Contrastingly, a synthesis of 4-(3'-methylphenyl)amino-3-pyridinesulfonamide (CAS 72811-73-5) employed water as the solvent. While aqueous conditions risk hydrolysis, careful pH control (adjusted to 7–8 with NaHCO₃) enabled precipitation of the product. This method offers environmental and cost benefits but requires precise stoichiometry to avoid side reactions.
Key Parameters:
-
Temperature: 90°C for 3 hours
-
Work-up: Precipitation via pH adjustment, activated carbon treatment, and recrystallization
Optimization Strategies and Yield Enhancement
Stoichiometric Balancing
Excess 3-aminopyridine (1.1–1.2 eq) ensures complete consumption of the sulfonyl chloride, minimizing unreacted starting material. However, exceeding this range risks di-sulfonation or amine degradation.
Temperature Modulation
Mild heating (40–50°C) accelerates reaction kinetics without promoting hydrolysis. The cytisine derivative synthesis achieved completion within 4 hours at room temperature, whereas aqueous-phase reactions required elevated temperatures (90°C).
Purification Techniques
Post-reaction purification typically involves:
-
Recrystallization: Methanol/water mixtures (1:1 v/v) effectively remove unreacted amine and inorganic salts.
-
Chromatography: Silica gel chromatography with ethyl acetate/hexane gradients resolves non-polar impurities.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases achieves baseline separation of the product from synthetic byproducts.
Comparative Analysis of Synthetic Routes
| Method | Solvent | Base | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Anhydrous Acetonitrile | Dry CH₃CN | Pyridine | Room temp | 78% | >98% |
| Aqueous Phase | H₂O | NaHCO₃ | 90°C | 65% | 95% |
The anhydrous method offers superior yield and purity, while the aqueous approach reduces organic solvent use. Industrial-scale synthesis may favor the latter for cost efficiency, whereas laboratory settings prioritize the former for reproducibility.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-3-pyridylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 3,5-dimethylisoxazole exhibit significant anticancer properties. For instance, studies have shown that these compounds can act as inhibitors of bromodomains, which are implicated in cancer progression through their role in regulating gene expression via histone acetylation .
- Case Study : A specific derivative demonstrated selective inhibition against BRD4(1), a critical bromodomain involved in transcriptional regulation. The binding affinity was determined to be approximately 7 μM, indicating potential for development as an anticancer therapeutic .
Anti-inflammatory Properties
Compounds containing the isoxazole moiety have been identified as having anti-inflammatory effects. The mechanism involves the modulation of inflammatory pathways through inhibition of specific enzymes or receptors involved in the inflammatory response.
- Case Study : In a controlled study, a series of 3,5-dimethylisoxazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The results showed a dose-dependent reduction in cytokine levels, suggesting their potential use as anti-inflammatory agents .
Neuroprotective Effects
The neuroprotective potential of [(3,5-Dimethylisoxazol-4-yl)sulfonyl]-3-pyridylamine has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit tau protein aggregation has been highlighted as a significant mechanism for its protective effects against neuronal damage.
- Case Study : In vitro assays demonstrated that this compound could effectively reduce tau aggregation and improve cell viability in neuronal cell lines exposed to toxic aggregates .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of [(3,5-Dimethylisoxazol-4-yl)sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Key structural analogs include sulfonamide- and isoxazole-containing derivatives (Table 1).
Table 1: Structural and Functional Group Comparison
Key Observations :
- The target compound lacks the carbamoyl and chlorophenyl groups present in , likely reducing steric hindrance and improving solubility compared to the bulkier analog.
Table 2: Property Comparison
Key Findings :
Biological Activity
The compound [(3,5-Dimethylisoxazol-4-yl)sulfonyl]-3-pyridylamine is a derivative that combines the biological properties of both isoxazole and pyridine functional groups. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound based on recent research findings, including synthesis methods, mechanisms of action, and case studies.
Synthesis and Structural Properties
The synthesis of [(3,5-Dimethylisoxazol-4-yl)sulfonyl]-3-pyridylamine involves the sulfonation of 3,5-dimethylisoxazole followed by its reaction with 3-pyridylamine. The structural integrity of the compound was confirmed using techniques such as NMR spectroscopy and mass spectrometry, which highlighted characteristic peaks corresponding to the functional groups present in the molecule .
The biological activity of [(3,5-Dimethylisoxazol-4-yl)sulfonyl]-3-pyridylamine is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Bromodomains : The 3,5-dimethylisoxazole moiety acts as a mimic for acetylated lysine residues, allowing it to inhibit bromodomain interactions crucial for gene regulation. This inhibition has been linked to antiproliferative effects in cancer cells .
- Anti-inflammatory Properties : Compounds containing the isoxazole structure have demonstrated dual inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. Such inhibition can lead to reduced production of pro-inflammatory mediators .
Case Studies and Research Findings
- Anti-inflammatory Activity : A study evaluated compounds similar to [(3,5-Dimethylisoxazol-4-yl)sulfonyl]-3-pyridylamine for their anti-inflammatory effects using the "writhing syndrome" test in mice. Results indicated significant analgesic effects at specific dosages, suggesting potential for pain management applications .
- Anticancer Potential : Research focusing on bromodomain inhibitors revealed that derivatives of 3,5-dimethylisoxazole could effectively disrupt cancer cell proliferation by modulating histone acetylation patterns. The selectivity towards different bromodomains was noted, indicating a nuanced approach to targeting specific cancer types .
Data Tables
The following table summarizes key biological activities and their corresponding mechanisms for [(3,5-Dimethylisoxazol-4-yl)sulfonyl]-3-pyridylamine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
